2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride
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Overview
Description
The compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modify the chemical properties of the molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl-substituted oxazoles can be synthesized using various methods. For instance, a metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .Scientific Research Applications
1. Photoaffinity Probes
A study examined the photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine and its potential limitations as a photoaffinity probe in biological systems, suggesting cautious use in obtaining primary sequence data due to the possibility of photoinsertion products undergoing reversal processes (Platz et al., 1991).
2. Synthesis of Chromanes
Research on the synthesis of novel 2,3,4-trisubstituted chromanes involved the reaction of 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes, demonstrating the stereochemistry and potential applications in organic chemistry (Korotaev et al., 2017).
3. Neurokinin-1 Receptor Antagonist
A study described the synthesis of a water-soluble neurokinin-1 receptor antagonist, highlighting its effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
4. Antimicrobial, Antioxidant, and Anticancer Agents
A series of 1,2,3-triazolyl chalcone derivatives were synthesized and evaluated for their in vitro antimicrobial, antioxidant, and anticancer activities, showing potential as leads in pharmaceutical research (Bhat et al., 2016).
5. Corrosion Inhibitors
Melamine derivatives were studied as corrosion inhibitors for mild steel in acidic solutions, revealing their potential as efficient inhibitors and their adsorption characteristics (Verma et al., 2018).
6. Synthesis of Fluorinated Amino Acids
Research focused on the stereoselective synthesis of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, important in the development of pharmaceuticals (Pigza et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-oxadiazoles, have shown potential for structure-activity relationship (sar) and activity potential .
Biochemical Pathways
Similar compounds like 1,2,4-oxadiazoles have been reported to exhibit anti-infective activities, suggesting they may interact with biochemical pathways related to infection and immune response .
Result of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective activities .
Future Directions
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O.ClH/c7-6(8,9)5-3-4(1-2-10)12-11-5;/h3H,1-2,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKOWRHHDWCAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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